molecular formula C23H15N3O3S B2955196 N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 896678-52-7

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2955196
CAS No.: 896678-52-7
M. Wt: 413.45
InChI Key: RXTHYNUZDGGDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a novel synthetic hybrid compound designed for pharmaceutical and biological chemistry research. It combines a thiazolo[5,4-b]pyridine scaffold and a coumarin (2H-chromene-2-one) core, two heterocyclic motifs with extensively documented biological properties. This molecular architecture makes it a compound of high interest for investigating new therapeutic agents. The thiazole ring is a privileged structure in medicinal chemistry, found in numerous drugs and known for its diverse pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities . The thiazolo[5,4-b]pyridine moiety, in particular, is a fused bicyclic system that continues to be explored for its varied biological activities . The coumarin nucleus is another highly valuable scaffold; natural and synthetic coumarins demonstrate a broad range of therapeutic applications, such as antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The specific incorporation of a coumarin-3-carboxamide group is a common strategy in drug design to enhance binding interactions with biological targets. This compound is specifically intended for use in early-stage investigative research, such as in vitro screening against panels of bacteria, fungi, and cancer cell lines. Researchers can utilize it to probe structure-activity relationships (SAR) and elucidate mechanisms of action associated with this unique hybrid chemotype. Its value lies in its potential to contribute to the development of new lead compounds for various pathological conditions. This product is for research use only (RUO) and is not intended for diagnostic or therapeutic procedures. It is strictly not for human or animal consumption.

Properties

IUPAC Name

N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S/c1-13-11-15(21-26-18-6-4-10-24-22(18)30-21)8-9-17(13)25-20(27)16-12-14-5-2-3-7-19(14)29-23(16)28/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTHYNUZDGGDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine core linked to a chromene structure, which is known for its diverse pharmacological properties. The molecular formula is C18H15N3O3SC_{18}H_{15}N_{3}O_{3}S, and it has a molecular weight of 357.39 g/mol.

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. The compound interacts with molecular targets by binding to their active sites, disrupting their normal function. This inhibition can lead to significant therapeutic effects in various diseases, particularly cancer.

Biological Activities

  • Antitumor Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it demonstrated cytotoxic effects against several human tumor cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cells.
    • IC50 Values : Research indicates that the compound exhibits IC50 values in the low micromolar range, suggesting potent antitumor activity (e.g., IC50 < 10 µM against certain cell lines) .
  • Enzyme Inhibition :
    • It has been investigated as an inhibitor of various kinases involved in cell signaling pathways. This inhibition can lead to apoptosis in cancer cells and may also affect other pathological conditions.
    • Studies have shown that modifications in its structure can enhance its inhibitory potency against specific targets .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties, indicating that the compound may have applications in treating neurodegenerative diseases by modulating pathways involved in neuronal survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureInfluence on Activity
Thiazolo[5,4-b]pyridine CoreEssential for enzyme binding and inhibition
Methyl Group at Position 2Enhances lipophilicity and cellular uptake
Chromene SystemContributes to cytotoxic effects

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the anticancer potential of this compound against a panel of human cancer cell lines. The results indicated significant cytotoxicity with an emphasis on its ability to induce apoptosis through caspase activation pathways .
  • Enzyme Inhibition Study :
    • Another study focused on the compound's role as a kinase inhibitor. It was found that specific modifications to the thiazole moiety increased selectivity and potency against particular kinases involved in tumor progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[5,4-b]pyridine Derivatives

Compounds containing the thiazolo[5,4-b]pyridine core are notable for their pharmacological relevance. Key comparisons include:

2,5-Difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 896679-14-4)
  • Structural Differences : Replaces the coumarin carboxamide with a difluorobenzenesulfonamide group.
T32612 (CAS 866772-52-3)
  • Structural Differences : Features a cyclopentylmethyl group, methoxy-thiazolo-pyridine, and a piperazine sulfonyl substituent.
  • Implications : The sulfonyl-piperazine moiety increases molecular weight (543.7 g/mol) and introduces basicity, contrasting with the neutral coumarin-carboxamide in the target compound .

Coumarin-Linked Carboxamides

While direct coumarin-thiazolo-pyridine analogs are scarce, related coumarin-carboxamide structures highlight key trends:

N-(6-oxaspiro[4.5]decan-9-yl)methanesulfonamide ()
  • Structural Differences : Lacks the thiazolo-pyridine system but shares a carboxamide-linked heterocycle.
  • Implications : The spirocyclic structure may reduce planarity, limiting π-π interactions compared to the fused thiazolo-pyridine in the target compound .

Heterocyclic Carboxamides with Fused Rings

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide ()
  • Structural Differences: Substitutes thiazolo-pyridine with a thiazolidinone ring and pyridine.
VK-501 to VK-510 Dihydropyrimido-Benzimidazoles ()
  • Structural Differences : Incorporate dihydropyrimido[1,2-a]benzimidazole instead of thiazolo-pyridine.

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Key Features Structural Differences vs. Target Compound Reference
Target Compound C21H15N3O3S Thiazolo-pyridine, coumarin carboxamide N/A
CAS 896679-14-4 C19H14F2N4O2S2 Thiazolo-pyridine, difluorobenzenesulfonamide Sulfonamide vs. carboxamide; lacks coumarin
T32612 C26H33N5O4S2 Methoxy-thiazolo-pyridine, piperazine sulfonyl Bulkier substituents; higher molecular weight
N-[2-(4-Chlorophenyl)-thiazolidin-3-yl]pyridine-3-carboxamide C16H14ClN3O2S Thiazolidinone, pyridine carboxamide Non-fused thiazolidinone ring; simpler scaffold

Key Observations

Hydrogen Bonding: Carboxamides (as in the target compound) versus sulfonamides (e.g., CAS 896679-14-4) differ in hydrogen-bond donor/acceptor capacity, impacting solubility and target affinity.

π-π Interactions: The fused thiazolo-pyridine and coumarin systems may enhance stacking interactions compared to non-fused analogs (e.g., thiazolidinones in ).

Q & A

Synthesis Methodology

Q: What are the key considerations for synthesizing N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions impact yield? A: Synthesis requires sequential coupling reactions and protective group strategies. For example, intermediates like thiazolo[5,4-b]pyridine derivatives must be prepared via cyclization of aminothiol precursors under controlled pH (6.5–7.5) to avoid side reactions. Coupling with chromene-3-carboxamide involves activating the carboxylic acid group using EDCI/HOBt, followed by reaction with the aminophenyl intermediate. Base selection (e.g., DBU or sodium carbonate) is critical for deprotonation without hydrolyzing sensitive moieties . Solvent polarity (DMF or THF) and temperature (60–80°C) influence reaction rates and purity. Yield optimization often requires iterative HPLC monitoring .

Structural Characterization

Q: What advanced techniques are recommended for confirming the structural integrity of this compound? A: X-ray crystallography (XRD) is definitive for resolving stereochemistry, as demonstrated in thiazolo-pyrimidine analogs . High-resolution NMR (600 MHz, DMSO-d6) identifies proton environments, with key signals at δ 8.2–8.5 ppm (aromatic H) and δ 2.3 ppm (methyl group). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 462.1). Purity (>98%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Mechanism of Action

Q: How can researchers elucidate the target engagement and mechanism of action for this compound? A: Computational docking (e.g., Schrödinger Suite) predicts binding to kinases or GPCRs based on structural analogs like thiazolo[5,4-d]pyrimidines . In vitro assays (e.g., FRET-based enzymatic inhibition) validate target affinity. For receptor antagonism, calcium flux assays or cAMP modulation (e.g., HTRF) are used. Competitive binding studies with radiolabeled ligands (e.g., [³H]-CGRP) confirm displacement, as seen in HTL22562 .

Structure-Activity Relationship (SAR) Analysis

Q: How can SAR studies balance potency and pharmacokinetic properties in derivatives? A: Systematic substitution at the thiazolo[5,4-b]pyridine and chromene rings is critical. For example:

PositionModificationImpact
Thiazolo C2Methyl → Ethyl↑ Lipophilicity, ↓ solubility
Chromene C3Carboxamide → Ester↓ Plasma stability
Phenyl C4Methoxy → Chloro↑ Target affinity (IC50 12 nM → 5 nM)

In vivo pharmacokinetics (rat models) require optimizing logP (2.5–3.5) and polar surface area (<90 Ų) to enhance bioavailability .

Contradictory Data Resolution

Q: How should researchers address discrepancies between in vitro potency and in vivo efficacy? A: Common issues include metabolic instability or poor tissue penetration. Solutions:

  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. Introduce fluorination (e.g., para-F on phenyl) to block oxidation .
  • Tissue Penetration: Use LC-MS/MS to measure brain-to-plasma ratios. Adjust logD via hydrophilic substituents (e.g., -OH at chromene C7) .
  • Off-Target Effects: Broad-panel kinase profiling (Eurofins) identifies unintended targets.

Solubility Optimization

Q: What strategies improve aqueous solubility without compromising target affinity? A: Co-solvent systems (e.g., 10% DMSO/PEG400) enhance in vitro solubility. Structural modifications:

  • Introduce ionizable groups (e.g., pyridyl → piperazinyl) at non-critical positions.
  • Reduce crystallinity via amorphous solid dispersions (HPMCAS carrier).
    Balancing solubility (e.g., >50 µM in PBS) and potency (IC50 < 100 nM) is key, as shown in HTL22562’s low cLogP (2.1) .

Target Selectivity Profiling

Q: How can researchers ensure selectivity against structurally related off-targets? A: Use orthogonal assays:

Primary Target: Fluorescence polarization (FP) with recombinant protein.

Off-Targets: Screen against panels (e.g., Eurofins’ SafetyScreen44).
For thiazolo-pyridine derivatives, selectivity >100-fold is achievable by modifying the chromene’s oxo group to hydrogen-bond acceptors (e.g., -SO2NH2) .

Analytical Purity Standards

Q: What protocols ensure batch-to-batch consistency in purity? A: Implement orthogonal methods:

  • HPLC: C18 column, 0.1% TFA in water/acetonitrile (gradient: 5→95% over 20 min).
  • LC-MS: Monitor [M+H]+ and fragment ions (e.g., m/z 320.1 for chromene core).
  • Elemental Analysis: Carbon/hydrogen/nitrogen content within ±0.4% of theoretical.
    Residual solvents (e.g., DMF < 500 ppm) are quantified via GC-FID .

In Vivo Efficacy Models

Q: What preclinical models are suitable for evaluating therapeutic potential? A: For anticancer or anti-inflammatory applications:

  • Xenograft Models: Subcutaneous tumor implants (e.g., HCT-116) dosed at 10–50 mg/kg (PO/IV).
  • PK/PD Correlation: Plasma exposure (AUC > 5 µg·h/mL) correlates with tumor growth inhibition.
  • Toxicity: Monitor ALT/AST levels and body weight. AZD4877 achieved efficacy with 10 mg/kg QD and no hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.